2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid
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Overview
Description
2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid typically involves the cycloaddition of aryl azides to phosphorus ketoylides. This method is particularly useful for synthesizing 1,5-disubstituted 1,2,3-triazoles, especially when the target compounds contain hydrophilic substituents . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous flow microreactor systems has been shown to improve reaction efficiency and yield in similar compounds . This method allows for better control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its anticancer, antifungal, and antibacterial properties.
Industry: It is used in the development of new materials, including corrosion inhibitors and UV filters.
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rho GTPases, which play a crucial role in cell signaling and cancer metastasis . The compound’s ability to form π–π stacking interactions and hydrogen bonds makes it effective in binding to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of triazolinone herbicides.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer properties.
Uniqueness
2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid stands out due to its unique difluoromethyl group, which enhances its biological activity and stability. This makes it a valuable compound for various applications in medicinal chemistry and material sciences .
Properties
IUPAC Name |
2-[5-(difluoromethyl)triazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-9(12)8-5-13-14-15(8)7-4-2-1-3-6(7)10(16)17/h1-5,9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTXFJQHHZUVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=CN=N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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